molecular formula C21H21N3O5S2 B2619305 N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-88-2

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Katalognummer: B2619305
CAS-Nummer: 851782-88-2
Molekulargewicht: 459.54
InChI-Schlüssel: CCJFHVVGFVIRBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a potential kinase inhibitor scaffold. Its molecular architecture, featuring a pyrazoline core substituted with furan, phenylsulfonyl, and ethanesulfonamide groups, is characteristic of structures designed to interact with the ATP-binding sites of various protein kinases. Research indicates that compounds within this structural class have been investigated for their efficacy against tropomyosin receptor kinases (TRKs) , which are prominent targets in oncology due to their role in cell proliferation and survival. The presence of the ethanesulfonamide moiety is a critical pharmacophore, often enhancing binding affinity and selectivity. This reagent serves as a versatile intermediate or a lead compound for researchers developing and optimizing new therapeutic agents for cancer and other proliferative diseases. Its value lies in enabling structure-activity relationship (SAR) studies, where systematic modifications can be made to improve potency, selectivity, and pharmacokinetic properties. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJFHVVGFVIRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the oxidative esterification of 5-hydroxymethylfurfural . The pyrazole ring is often formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The final step involves the sulfonation of the phenyl group and subsequent coupling with ethanesulfonamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalytic systems, such as noble or non-noble metal catalysts, can facilitate the reactions under milder conditions, making the process more sustainable and cost-effective .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : The furan moiety can be oxidized to produce derivatives useful in further synthetic applications.
  • Reduction : The phenylsulfonyl group can be reduced to generate simpler phenolic compounds.
  • Substitution : The ethanesulfonamide part can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

Biology

This compound has garnered attention for its potential bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest that N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may exhibit antimicrobial effects against various pathogens. Research indicates that compounds with similar structures often demonstrate significant antibacterial and antifungal properties.

Medicine

The therapeutic potential of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is being explored for various diseases:

  • Anti-inflammatory Effects : Studies suggest that sulfonamide derivatives can modulate inflammatory pathways, making this compound a candidate for anti-inflammatory therapies.
  • Cancer Treatment : Research is ongoing to evaluate its efficacy in targeting specific cancer cell lines. Compounds with similar frameworks have shown promise in inhibiting tumor growth and proliferation.

Industrial Applications

In industry, N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be employed in the development of novel materials and chemical processes:

  • Material Science : Its unique chemical properties make it suitable for creating advanced polymeric materials with enhanced thermal and mechanical properties.

Wirkmechanismus

The mechanism of action of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table compares the target compound with four analogues from the literature, highlighting key structural differences and their implications:

Compound Name Pyrazoline Substituents Sulfonamide Group Key Structural Features Potential Impact on Properties Reference
Target Compound : N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide 5-Furan-2-yl, 1-phenylsulfonyl Ethanesulfonamide Furan (electron-rich), phenylsulfonyl (stabilizing), ethanesulfonamide (moderate solubility) Enhanced binding to polar active sites; moderate lipophilicity
Analogue 1 : N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 5-(2-methylphenyl), 1-isobutyryl Methanesulfonamide 2-Methylphenyl (hydrophobic), isobutyryl (electron-withdrawing), methanesulfonamide (lower solubility) Increased hydrophobicity; potential for membrane permeability
Analogue 2 : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 5-(4-fluorophenyl), 1-carbothioamide None (carbothioamide instead) Fluorophenyl (electron-withdrawing), triazole (rigid), carbothioamide (hydrogen-bond donor) Improved metabolic stability; possible kinase inhibition
Analogue 3 : N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 5-(4-dimethylaminophenyl), 1-methylsulfonyl Methanesulfonamide Dimethylaminophenyl (electron-donating, basic), methylsulfonyl (polar), dual sulfonamides High solubility; potential for ionic interactions

Key Observations

Phenylsulfonyl (target) vs. methylsulfonyl (Analogue 3): The bulkier phenylsulfonyl group may sterically hinder interactions but provides greater stability compared to methylsulfonyl .

Biological Implications :

  • Carbothioamide in Analogue 2 replaces sulfonamide, enabling stronger hydrogen bonding but reducing solubility .
  • Dual sulfonamides in Analogue 3 (methylsulfonyl and methanesulfonamide) may enhance binding to enzymes requiring dual polar interactions, such as carbonic anhydrase inhibitors .

Biologische Aktivität

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound with the molecular formula C21H19N4O3S, has garnered attention for its potential biological activities, particularly in the realm of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a sulfonamide group, and a pyrazole moiety. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N4O3S
Molecular Weight404.46 g/mol
CAS Number946258-54-4

Research indicates that N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may exert its biological effects through several mechanisms:

  • Inhibition of Bromodomain Proteins : The compound is believed to inhibit bromodomain and extraterminal (BET) proteins, which play a critical role in regulating gene expression related to cell proliferation and survival. This inhibition can lead to downregulation of oncogenes such as MYC, thereby inducing cell cycle arrest and apoptosis in cancer cells .
  • Synergistic Effects with Other Agents : Studies have shown that when combined with other chemotherapeutic agents, such as vincristine or rapamycin, this compound enhances anti-tumor effects. For instance, co-treatment with vincristine has been shown to synergistically induce cell cycle arrest in neuroblastoma cells .

In Vitro Studies

In vitro assays have demonstrated that N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy is often measured by its half-maximal effective concentration (EC50), which varies depending on the specific cell type:

Cell LineEC50 (nM)
Neuroblastoma91.2
T-cell Acute Lymphoblastic Leukemia75.0

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. In studies involving tumor-bearing mice, treatment with N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide resulted in significant tumor regression when used in combination with standard chemotherapy agents .

Case Studies

  • Case Study on Neuroblastoma : A study investigated the effects of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide in neuroblastoma models. The results indicated that the compound not only inhibited tumor growth but also enhanced the effectiveness of vincristine treatment .
  • Combination Therapy : Another case study focused on combining this compound with BET inhibitors like JQ1. The findings suggested that this combination could lead to improved outcomes in patients with aggressive cancers resistant to conventional therapies .

Q & A

Q. Advanced

  • Salt Formation : Hydrochloride salts or sodium sulfonate derivatives to enhance polarity .
  • Co-Crystallization : Use cyclodextrins or hydrophilic co-formers to increase solubility without altering bioactivity .
  • Structural Modifications : Introduce hydroxyl groups at non-critical positions while monitoring LogP (target <3.5) to balance solubility and membrane permeability .

How does the presence of the furan-2-yl moiety influence the compound's electronic configuration and reactivity?

Basic
The electron-rich furan ring engages in conjugation with the pyrazoline core, altering electron density distribution. This enhances:

  • Hydrogen Bonding : C–H···O interactions observed in crystallographic studies (e.g., furan oxygen interacting with phenyl groups) .
  • Electrophilic Reactivity : Directs substitution to the para position of the phenylsulfonyl group, as seen in analogous heterocyclic systems .

What experimental design considerations are critical when evaluating this compound's potential as a kinase inhibitor in cellular assays?

Q. Advanced

  • Orthogonal Assays : Combine radiometric (e.g., 32P-ATP incorporation) and fluorescence-based (e.g., ADP-Glo™) kinase assays to confirm activity .
  • Dose-Response Curves : Determine IC50 values across ≥3 biological replicates to assess potency .
  • Off-Target Profiling : Screen against ≥50 kinases using kinome-wide panels to evaluate selectivity .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by measuring thermal stabilization .

How should researchers address contradictory data in biological activity studies between in vitro and in vivo models?

Q. Advanced

  • Pharmacokinetic Analysis : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify absorption issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Tissue Distribution Studies : Quantify compound levels in target organs via radiolabeling or mass spectrometry .

What computational methods are recommended for predicting the compound's binding affinity to target proteins?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational changes .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR-guided optimizations .

How can researchers validate the purity of intermediates during multi-step synthesis?

Q. Basic

  • HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection (254 nm) to quantify impurities (<0.5% threshold) .
  • Melting Point Analysis : Compare observed values (e.g., 109.3–110.2°C) with literature data to confirm crystallinity .
  • TLC Monitoring : Track reaction progress using silica plates and UV visualization .

What are the best practices for designing a robust SAR (Structure-Activity Relationship) study for this compound?

Q. Advanced

  • Core Modifications : Systematically vary substituents on the pyrazoline (e.g., furan vs. thiophene) and sulfonamide groups .
  • Bioisosteric Replacement : Substitute phenylsulfonyl with pyridyl or benzothiazole to probe electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity data from ≥20 analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.